Product packaging for O-Desmethyl Sulfadoxine(Cat. No.:CAS No. 1346604-08-7)

O-Desmethyl Sulfadoxine

Cat. No.: B1146548
CAS No.: 1346604-08-7
M. Wt: 296.3
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Description

O-Desmethyl Sulfadoxine (CAS 1346604-08-7) is a significant metabolite of the antibacterial drug Sulfadoxine, formed in the body through a primary Phase I metabolic reaction known as enzymatic O-demethylation . This biotransformation is mediated by cytochrome P450 (CYP) enzymes, with research suggesting potential involvement of isoforms such as CYP2C9 . The formation of this metabolite is a critical step in understanding the pharmacokinetic profile and metabolic fate of the parent drug, Sulfadoxine . As a reference standard, this compound is essential for advanced analytical studies. It is primarily used in the development and validation of sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of Sulfadoxine and its metabolites in various biological matrices such as plasma and urine . This application is crucial for drug metabolism and pharmacokinetics (DMPK) research, therapeutic drug monitoring, and bioequivalence studies . Furthermore, research into this compound extends to environmental science, where it aids in tracking the environmental fate and transformation of pharmaceutical compounds . The compound is supplied with a Certificate of Analysis to ensure identity, purity, and quality for research integrity . It is important to note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

1346604-08-7

Molecular Formula

C₁₁H₁₂N₄O₄S

Molecular Weight

296.3

Origin of Product

United States

Biochemical Pathways and Formation of O Desmethyl Sulfadoxine

Enzymatic O-Demethylation Mechanisms of Sulfadoxine (B1681781)

The principal mechanism for the formation of O-Desmethyl Sulfadoxine from Sulfadoxine is enzymatic O-demethylation. This is a common Phase I metabolic reaction for xenobiotics containing methoxy (B1213986) groups.

The formation of this compound from its parent drug is an oxidative demethylation process mediated by the Cytochrome P450 (CYP) superfamily of enzymes. These heme-containing monooxygenases are central to the metabolism of a vast array of foreign compounds. nih.gov The general mechanism involves the CYP enzyme binding both the drug substrate and molecular oxygen. nih.gov With the help of cofactors, one atom of oxygen is transferred to the substrate—in this case, the methyl group of Sulfadoxine—while the other is reduced to form water. nih.gov

This process is initiated by the abstraction of a hydrogen atom from the methoxy group, followed by the "rebound" of a hydroxyl group, forming an unstable hemiacetal intermediate. This intermediate then spontaneously decomposes, releasing the demethylated product, this compound, and formaldehyde. This O-demethylation reaction is a critical and often rate-determining step in the metabolism of many compounds. nih.gov

While the CYP superfamily is responsible for O-demethylation, specific isoforms within this large group exhibit varying substrate specificities. The metabolism of approximately 70–80% of clinical drugs is handled by the CYP1, CYP2, and CYP3 families. nih.gov Research suggests that the biotransformation of Sulfadoxine is likely handled by members of these families.

Studies on analogous compounds and general substrate preferences of CYP isoforms point towards the involvement of CYP2C9, CYP2D6, and CYP3A4 in the O-demethylation of Sulfadoxine. mdpi.com CYP2C9 is known to preferentially metabolize compounds with slightly acidic properties, while CYP2D6 often targets basic molecules. mdpi.com Given the chemical nature of Sulfadoxine, multiple enzymes may contribute to its metabolism. A study using human liver microsomes found that Sulfadoxine showed little to no inhibition of CYP3A4 activity, suggesting it may not be a major substrate for this particular isoform. nih.gov The definitive identification of the primary enzymes responsible for producing this compound requires specific in vitro studies. Such studies typically involve incubating Sulfadoxine with a panel of individual, recombinant CYP isoforms and measuring the formation of the O-desmethyl metabolite. bioivt.comnih.gov

Table 1: Potential CYP Isoforms in Sulfadoxine O-Demethylation

Enzyme IsoformTypical Substrate CharacteristicsPotential Role in Sulfadoxine Metabolism
CYP2C9 Weakly acidic compounds mdpi.comPotentially involved due to the acidic nature of the sulfonamide group.
CYP2D6 Basic molecules mdpi.comPotentially involved, as many drugs are metabolized by this highly polymorphic enzyme.
CYP3A4/5 Wide range of structurally diverse, lipophilic compounds mdpi.comConsidered a major drug-metabolizing enzyme, but one study suggests Sulfadoxine is not a strong inhibitor, indicating it may not be a primary substrate. mdpi.comnih.gov

The catalytic cycle of Cytochrome P450 enzymes is critically dependent on the presence of specific cofactors. The primary requirement is a source of reducing equivalents, which is supplied by NADPH (Nicotinamide Adenine Dinucleotide Phosphate). nih.gov The electrons are transferred from NADPH to the P450 enzyme via another enzyme, NADPH-cytochrome P450 reductase. This electron transfer is essential for the activation of molecular oxygen, which is required for the hydroxylation of the methyl group during demethylation. ki.se

The enzymatic formation of this compound is expected to follow Michaelis-Menten kinetics. This model describes the relationship between the substrate concentration (Sulfadoxine) and the rate of the reaction. Key kinetic parameters, the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), are determined experimentally. bioivt.com

Kₘ (Michaelis constant): Represents the concentration of Sulfadoxine at which the demethylation reaction proceeds at half its maximum rate. It is an inverse measure of the affinity of the enzyme for the substrate; a lower Kₘ indicates a higher affinity.

Vₘₐₓ (Maximum velocity): Represents the maximum rate at which this compound can be formed when the enzyme is fully saturated with Sulfadoxine.

These kinetic constants are crucial for understanding how efficiently the metabolite is formed and can be determined by incubating varying concentrations of Sulfadoxine with a fixed amount of an enzyme source, such as liver microsomes or recombinant enzymes. bioivt.com

In Vitro Metabolic Models for this compound Production

To study the formation of this compound and identify the enzymes involved without the complexities of a whole organism, scientists use various in vitro (test tube) systems. These models are essential tools in drug metabolism research. admescope.com

The most common in vitro tool for studying Phase I metabolism is an incubation system using liver microsomes. admescope.com Microsomes are small vesicles formed from the endoplasmic reticulum when liver cells are homogenized and fractionated. This subcellular fraction is a rich source of Cytochrome P450 enzymes. nih.gov

A typical microsomal incubation to produce this compound involves combining several components in a buffered solution at a physiological pH (around 7.4) and temperature (37°C). nih.gov

Table 2: Typical Components of a Microsomal Incubation System

ComponentPurpose
Human Liver Microsomes (HLM) Provides the CYP enzymes necessary for metabolism.
Sulfadoxine The substrate that is to be metabolized.
Buffer (e.g., Potassium Phosphate) Maintains a stable pH for optimal enzyme activity.
NADPH-Regenerating System Continuously supplies the essential cofactor, NADPH, which is consumed during the CYP catalytic cycle. Consists of components like NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

After incubation, the reaction is stopped, and analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are used to detect and quantify the formation of this compound.

While liver microsomes contain a mixture of many CYP isoforms, recombinant enzyme systems allow for the investigation of one specific enzyme at a time. bioivt.com These systems utilize individual human CYP enzymes that have been produced in a host cell line, such as bacteria (E. coli), yeast, or insect cells, through genetic engineering. bioivt.com

These recombinant CYPs are often co-expressed with NADPH-cytochrome P450 reductase to ensure a functional catalytic system. bioivt.com By incubating Sulfadoxine separately with a panel of different recombinant CYP isoforms (e.g., rCYP2C9, rCYP2D6, rCYP3A4), researchers can precisely identify which specific enzymes are capable of catalyzing the O-demethylation reaction to form this compound. bioivt.com This approach is considered the gold standard for reaction phenotyping, as it provides the clearest picture of an individual enzyme's contribution to a specific metabolic pathway. admescope.combioivt.com

Cellular and Isolated Tissue Slice Models in Metabolite Formation Studies

The investigation of drug metabolism is crucial for understanding a compound's efficacy and potential interactions. In the study of Sulfadoxine metabolism, particularly the formation of its metabolites, researchers utilize various in vitro systems. Among these, cellular and isolated tissue slice models provide valuable insights into the metabolic pathways.

Human liver microsomes are a common in vitro tool used to study the metabolism of drugs. For instance, in the investigation of antimalarial drugs, human liver microsomes are incubated with the test compound and specific substrates for cytochrome P450 (CYP) enzymes. The formation of specific metabolites is then measured to determine the inhibitory effect of the test compound on different CYP isozymes. This is often quantified by determining the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity. d-nb.info The rate of metabolite formation is typically measured in picomoles per minute per milligram of protein (pmol/min/mg protein). d-nb.info

Comparative Species Metabolism Studies of Sulfadoxine Leading to this compound

Understanding how drug metabolism varies between different species is a critical aspect of preclinical drug development. These comparative studies help in extrapolating animal data to humans and in understanding potential species-specific toxicity.

Interspecies Differences in Metabolic Profiles

Significant interspecies differences have been observed in the metabolism of sulfonamides. For example, a study on sulphadimethoxine, a related sulfonamide, in various species including man, rhesus monkey, dog, rat, guinea pig, and rabbit, revealed distinct metabolic profiles. nih.gov In humans and monkeys, the primary metabolite was the N(1)-glucuronide, whereas in rabbits and guinea pigs, N(4)-acetylsulphadimethoxine was the main metabolite. nih.gov The dog, on the other hand, primarily excreted the drug unchanged. nih.gov

While direct comparative data on this compound formation across multiple species is not detailed in the provided results, the pharmacokinetics of Sulfadoxine have been studied in various animals, including dogs and goats. medycynawet.edu.plresearchgate.netresearchgate.net These studies, while focusing on the parent drug's pharmacokinetics, lay the groundwork for understanding how metabolic clearance, and thus metabolite formation, might differ. For instance, the half-life and volume of distribution of Sulfadoxine have been shown to vary between different animal species. researchgate.netnih.gov Such variations in pharmacokinetics are often attributable to differences in metabolic enzyme activity and expression levels across species.

Predictive Models for Metabolite Formation Across Species

Predictive models are increasingly being used to forecast human pharmacokinetics from preclinical animal data. Allometric scaling is a commonly used method that relates physiological variables, such as drug clearance, to body weight across different species. nih.gov Simple allometry uses the equation Y = a × Wb, where Y is the pharmacokinetic parameter of interest, W is body weight, and 'a' and 'b' are the allometric coefficient and exponent, respectively. nih.gov

These models are valuable for predicting human doses and can also be applied to estimate pharmacokinetic parameters in different populations, such as children. nih.gov However, the accuracy of these predictions can be affected by interspecies differences in drug metabolism pathways and plasma protein binding. nih.gov Physiologically-based pharmacokinetic (PBPK) modeling is a more sophisticated approach that incorporates compound-specific data (like physicochemical properties and in vitro metabolism data) with physiological information of the species to simulate the absorption, distribution, metabolism, and excretion of a drug. d-nb.info These models are increasingly recognized for their potential in predicting clinical drug-drug interactions and for selecting first-in-human doses. d-nb.info While not specifically detailed for this compound, the application of PBPK models for legacy antimalarial compounds is an active area of research. d-nb.info

Investigation of Genetic Factors Influencing O-Demethylation Pathways

Genetic variations in drug-metabolizing enzymes can significantly influence an individual's response to medications, including the rate of metabolite formation.

The metabolism of Sulfadoxine involves both Phase I and Phase II enzymes. While the specific cytochrome P450 (CYP) isozyme responsible for the O-demethylation of Sulfadoxine to form this compound is not explicitly identified in the provided search results, the CYP2C subfamily, particularly CYP2C9, is known to be involved in the metabolism of many drugs, including other sulfonamides. tandfonline.comki.se Genetic polymorphisms in CYP2C9 can alter its enzymatic activity, potentially affecting the rate of metabolism of its substrates. ki.senih.gov

The table below summarizes key genes and their potential influence on Sulfadoxine metabolism.

GeneEnzymePotential Influence on Sulfadoxine MetabolismPhenotype Examples
CYP2C9Cytochrome P450 2C9May be involved in the O-demethylation of Sulfadoxine. Polymorphisms could alter metabolic rates.Poor, intermediate, extensive, and ultrarapid metabolizers. ki.se
NAT2N-acetyltransferase 2Catalyzes the acetylation of Sulfadoxine. Polymorphisms lead to varied rates of acetylation. nih.govnih.govSlow, intermediate, and fast acetylators. nih.govnih.gov

Analytical Methodologies for O Desmethyl Sulfadoxine Characterization

Chromatographic Separation Techniques for Metabolite Analysis

Chromatographic techniques are fundamental in separating O-Desmethyl Sulfadoxine (B1681781) from its parent compound, Sulfadoxine, and other related substances or endogenous components in a sample. This separation is a critical prerequisite for accurate quantification and structural elucidation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like O-Desmethyl Sulfadoxine. researchgate.net Its versatility allows for the separation of a wide array of molecules based on their physicochemical properties.

Research Findings:

Separation of Sulfadoxine and its Metabolites: HPLC methods have been successfully developed to separate Sulfadoxine from its N-acetyl metabolite. nih.gov While specific methods detailing the separation of this compound are less common in readily available literature, the principles of HPLC are directly applicable. The structural difference, the presence of a hydroxyl group in this compound versus a methoxy (B1213986) group in Sulfadoxine, results in different polarities, which can be exploited for separation on a suitable stationary phase.

Stationary and Mobile Phases: Reversed-phase HPLC, typically using a C18 column, is a common approach for separating sulfonamides and their metabolites. researchgate.netnih.gov The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of compounds with varying polarities. nih.gov

Detection: UV detection is frequently used in HPLC analysis of sulfonamides, with detection wavelengths set around 254 nm or 270 nm. researchgate.netnih.gov

Table 1: Illustrative HPLC Parameters for Sulfonamide Analysis

Parameter Example Condition Reference
Column C18 (e.g., µBondapak C-18, 300 x 3.9 mm I.D.) nih.gov
Mobile Phase Gradient of methanol, acetonitrile, and aqueous buffer nih.gov
Detection UV at 254 nm nih.gov

| Flow Rate | 1.0 mL/min | researchgate.net |

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. Since this compound is a relatively polar and non-volatile molecule, direct analysis by GC is not feasible. However, derivatization can be employed to convert it into a more volatile and thermally stable compound suitable for GC analysis.

Research Findings:

Derivatization: A common derivatization strategy for compounds with active hydrogens (like the hydroxyl and amine groups in this compound) is methylation or acylation. oup.com For instance, methylation with diazomethane (B1218177) followed by acylation with an agent like pentafluoropropionic acid can produce a derivative that is amenable to GC analysis with sensitive electron capture detection. oup.com

GC-MS: When coupled with Mass Spectrometry (GC-MS), this technique provides not only separation but also structural information, aiding in the definitive identification of the derivatized metabolite. nih.govresearchgate.net

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged molecules. It separates ions based on their electrophoretic mobility in an electric field.

Research Findings:

Separation of Sulfonamides: CE has been demonstrated as a viable technique for the analysis of various sulfonamides in different matrices, including pharmaceutical formulations and biological fluids. nih.govresearchgate.net

Capillary Zone Electrophoresis (CZE): CZE is a common mode of CE used for sulfonamide analysis. nih.gov The separation is achieved in a fused-silica capillary using a background electrolyte, often a phosphate buffer. nih.gov The separation of Sulfadoxine and its related compounds can be achieved in a short analysis time. nih.gov

CE-MS: Coupling CE with Mass Spectrometry (CE-MS) enhances the analytical power by providing mass information for the separated components, which is invaluable for metabolite identification. mdpi.commdpi.com

Spectrometric Detection Methods for Structural Elucidation and Quantification

Spectrometric methods, especially Mass Spectrometry, are indispensable for the definitive identification and accurate quantification of this compound.

Mass Spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight of a compound. When coupled with a separation technique like HPLC or GC, it becomes a powerful tool for analyzing complex mixtures.

Research Findings:

Molecular Weight Determination: The molecular formula of this compound is C₁₁H₁₂N₄O₄S, giving it a distinct molecular weight that can be precisely measured by MS.

LC-MS for Quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used method for the sensitive and specific quantification of drugs and their metabolites in biological samples. ekb.eg Methods have been developed for the simultaneous determination of multiple antimalarial drugs, including Sulfadoxine, in plasma. capes.gov.br These methods can be adapted for the specific quantification of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements, which aids in determining the elemental composition of a molecule and confirming the identity of metabolites. nih.govacs.org

Tandem Mass Spectrometry (MS/MS) takes the analysis a step further by providing structural information. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This fragmentation pattern is unique to the molecule's structure and serves as a highly specific fingerprint for identification.

Research Findings:

Structural Elucidation: The fragmentation pattern of this compound in an MS/MS experiment can be compared to that of its parent compound, Sulfadoxine, to confirm the structural modification (the demethylation). For instance, the loss of a specific fragment corresponding to the methoxy group in Sulfadoxine would be absent in the MS/MS spectrum of this compound.

LC-MS/MS for High Sensitivity and Specificity: The combination of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of drugs and metabolites in complex matrices due to its high sensitivity and specificity. nih.gov This technique utilizes Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored, significantly reducing background noise and improving the limit of detection. nih.govnih.gov For Sulfadoxine, a precursor-to-product ion transition of m/z 311→245 has been used for quantification. nih.govnih.gov A similar targeted approach could be developed for this compound.

Table 2: Example LC-MS/MS Parameters for Sulfadoxine Analysis

Parameter Example Condition Reference
Ionization Mode Electrospray Ionization (ESI+) nih.govnih.gov
Column ACE Excel SuperC₁₈ (50 × 2.1 mm, 1.7 µm) nih.govnih.gov
Mobile Phase Gradient of water and acetonitrile with 0.1% formic acid nih.govnih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.govnih.gov

| Precursor → Product Ion (Sulfadoxine) | m/z 311 → 245 | nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including metabolites like this compound. ipb.pt It provides detailed information about the carbon-hydrogen framework of a molecule by analyzing the magnetic properties of atomic nuclei. ipb.pt For a comprehensive characterization of this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. ipb.pt

1D NMR Techniques:

¹H NMR (Proton NMR): This experiment identifies the different types of protons in the molecule and their electronic environments. The chemical shift (δ) of a proton, its integration (the area under the peak), and its splitting pattern (multiplicity) due to coupling with neighboring protons reveal how hydrogen atoms are arranged. For this compound, ¹H NMR would confirm the presence of protons on the benzene (B151609) ring, the pyrimidine (B1678525) ring, and the amino and hydroxyl groups. researchgate.net

¹³C NMR (Carbon NMR): This technique provides a spectrum of the carbon skeleton. Each unique carbon atom in the molecule typically gives a distinct signal, allowing for a count of the non-equivalent carbons. frontiersin.org For this compound, ¹³C NMR would verify the total number of carbon atoms and distinguish between aromatic carbons and those in the pyrimidine ring.

2D NMR Techniques for Complex Assignments: For more complex molecules where 1D spectra may have overlapping signals, 2D NMR techniques are crucial for assigning specific proton and carbon signals and confirming the molecule's connectivity. ipb.pt

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to piece together adjacent fragments of the molecule. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's signal. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which is critical for determining the stereochemistry and conformation of the molecule. ipb.pt

The combination of these NMR methods allows for a complete and detailed assignment of the molecular structure of this compound, confirming its identity as the demethylated metabolite of Sulfadoxine.

Table 1: Illustrative NMR Data for Structural Elucidation Note: The following table provides a representative example of the type of data obtained from NMR spectroscopy for a molecule with similar functional groups, as specific spectral data for this compound is not publicly detailed. Chemical shifts are reported in parts per million (ppm).

Technique Parameter Typical Observation for Aromatic/Heterocyclic Structures Information Gained
¹H NMR Chemical Shift (δ)6.0-9.0 ppm (Aromatic/Heterocyclic Protons)Electronic environment of protons.
IntegrationProportional to the number of protonsRatio of different types of protons.
Coupling Constant (J)2-10 HzConnectivity of adjacent protons.
¹³C NMR Chemical Shift (δ)100-160 ppm (Aromatic/Heterocyclic Carbons)Electronic environment of carbons, number of unique carbons. rsc.org
HSQC Cross-peaksConnects ¹H and ¹³C signalsDirect C-H bond correlations. nih.gov
HMBC Cross-peaksConnects ¹H and ¹³C signals over 2-3 bondsConnectivity across the molecular skeleton. nih.gov

Advanced Analytical Strategies in Metabolite Research

Immunoassay Development for this compound Detection (if applicable)

Immunoassays are highly sensitive and specific analytical methods that utilize the binding reaction between an antibody and an antigen to detect and quantify substances. For small molecules like this compound, a competitive immunoassay format, such as an Enzyme-Linked Immunosorbent Assay (ELISA), would be the most appropriate approach. nih.gov

The development of such an assay would involve several key steps:

Hapten Synthesis: this compound, being a small molecule (a hapten), cannot elicit an immune response on its own. It would first need to be chemically conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to create an immunogen.

Antibody Production: The immunogen would be used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies that can specifically recognize the this compound molecule.

Assay Format Development: In a competitive ELISA, a known amount of enzyme-labeled this compound would compete with the unlabeled this compound in a sample for a limited number of antibody binding sites, which are typically coated onto a microtiter plate. nih.gov The amount of color produced by the enzyme's substrate is inversely proportional to the concentration of the analyte in the sample.

While immunoassays have been successfully developed for other sulfonamides like sulfamethoxazole (B1682508) for monitoring in wastewater, specific immunoassays developed explicitly for this compound are not widely reported in the literature. nih.gov However, the principles of immunoassay development are well-established, and such a method could potentially be created as a rapid and high-throughput screening tool for detecting this metabolite in biological or environmental samples. nih.gov

Isotope Labeling Techniques for Metabolic Pathway Tracing

Isotope labeling is a powerful technique used to trace the metabolic fate of a drug within a biological system. bitesizebio.com By introducing a drug that contains a stable (non-radioactive) heavy isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), researchers can track the parent compound and its metabolites using mass spectrometry. nih.govsilantes.com

In the context of this compound, this strategy, often called Stable Isotope Tracing (SIT), would involve administering isotopically labeled Sulfadoxine to an in vitro or in vivo model. nih.govnih.gov For example, Sulfadoxine could be synthesized with ¹³C atoms in its pyrimidine ring or its benzene ring.

The process would proceed as follows:

Administration of Labeled Precursor: The stable isotope-labeled Sulfadoxine is introduced into the biological system (e.g., cell cultures, animal models). nih.gov

Metabolic Conversion: The organism's metabolic enzymes, such as cytochrome P450s, would process the labeled Sulfadoxine. The O-demethylation reaction would produce this compound, which would retain the isotopic label.

Detection by Mass Spectrometry: Biological samples (e.g., plasma, urine) are collected and analyzed, typically by liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer can distinguish between the unlabeled (endogenous) molecules and the heavier, isotope-labeled metabolites based on their mass-to-charge (m/z) ratio. nih.gov The labeled this compound would appear as a distinct peak with a higher mass than its unlabeled counterpart.

This approach provides unambiguous confirmation that the detected this compound is a direct metabolite of Sulfadoxine, helping to elucidate the metabolic pathway. frontiersin.org Furthermore, using deuterated internal standards (e.g., sulfadoxine-d4) is a common application of isotope labeling in quantitative analysis to improve accuracy and precision by correcting for matrix effects and variations in sample processing. nih.gov

Sample Preparation and Matrix Effects in this compound Analysis

Extraction Techniques from Biological and Environmental Matrices

The accurate analysis of this compound from complex samples like blood, plasma, urine, or environmental water requires an effective sample preparation step to isolate the analyte from interfering substances. nih.govslideshare.net The choice of extraction technique depends on the matrix, the analyte's physicochemical properties, and the required sensitivity. mdpi.com

Commonly used extraction techniques applicable to sulfonamide metabolites include:

Protein Precipitation (PPT): This is a simple and rapid method for biological fluids like plasma or serum. nih.gov An organic solvent, such as acetonitrile or methanol, is added to the sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. This method is often used in high-throughput settings but may provide a less clean extract compared to other techniques. nih.govnih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). nih.govjapsonline.com By adjusting the pH of the aqueous phase, the charge state of this compound can be manipulated to favor its partitioning into the organic layer, thereby separating it from hydrophilic matrix components.

Solid-Phase Extraction (SPE): SPE is a highly versatile and widely used technique that provides cleaner extracts than PPT or LLE. nih.govjapsonline.com The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Interfering components are washed away, and the analyte of interest is then eluted with a small volume of an appropriate solvent. researchgate.net For sulfonamides, mixed-mode sorbents (e.g., combining reversed-phase and ion-exchange properties) are often effective. lcms.cz

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method has been adapted for pharmaceuticals in various matrices. mdpi.commdpi.com It typically involves an initial extraction with an organic solvent (like acetonitrile) followed by a partitioning step using salts. A subsequent cleanup step, known as dispersive SPE (d-SPE), uses a sorbent to remove specific interferences like lipids and pigments. mdpi.com

Table 2: Comparison of Extraction Techniques for Analyte Isolation

Extraction Technique Principle Typical Matrices Advantages Disadvantages
Protein Precipitation Protein denaturation and removal by adding an organic solvent. nih.govPlasma, SerumFast, simple, high-throughput. nih.govLess clean extract, potential for matrix effects. nih.gov
Liquid-Liquid Extraction Partitioning between two immiscible liquid phases based on solubility. japsonline.comUrine, Plasma, WaterGood for removing highly polar/non-polar interferences.Labor-intensive, uses large solvent volumes. japsonline.com
Solid-Phase Extraction Analyte adsorption onto a solid sorbent followed by selective elution. researchgate.netPlasma, Urine, Water, TissueHigh recovery, clean extracts, concentration of analyte. nih.govCan be more time-consuming and costly, requires method development.
QuEChERS Acetonitrile extraction followed by salting out and dispersive SPE cleanup. mdpi.comTissue, Food, SoilFast, high throughput, uses minimal solvent.Originally for different analytes, may require optimization. mdpi.com

Minimization of Matrix Interference and Enhancement of Analytical Precision

Matrix effects are a significant challenge in quantitative analysis using LC-MS, especially with electrospray ionization (ESI). nih.gov Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results. nih.govmdpi.com Several strategies are employed to minimize matrix interference and improve analytical precision for this compound.

Effective Sample Cleanup: The most direct approach is to remove interfering components during sample preparation. nih.gov Techniques like SPE or LLE are generally more effective at reducing matrix effects than protein precipitation. nih.govnih.gov The use of specific SPE sorbents can target the removal of problematic substances like phospholipids (B1166683) from plasma.

Chromatographic Separation: Optimizing the HPLC or UHPLC conditions can separate the analyte of interest from the bulk of the matrix components. nih.gov Using a longer column, a slower gradient, or a different stationary phase can ensure that this compound elutes at a retention time where there is minimal co-elution of interfering compounds. nih.gov

Sample Dilution: A simple but effective method to reduce the concentration of matrix components is to dilute the final extract before injection into the LC-MS system. nih.gov This strategy is viable as long as the analyte concentration remains above the method's limit of quantification.

Use of Isotope-Labeled Internal Standards: This is considered the gold standard for compensating for matrix effects. nih.gov An isotopically labeled version of the analyte (e.g., this compound-d4) is added to the sample at the beginning of the preparation process. This internal standard behaves almost identically to the analyte during extraction, chromatography, and ionization. Any ion suppression or enhancement will affect both the analyte and the internal standard equally. By calculating the ratio of the analyte response to the internal standard response, the matrix effect is effectively cancelled out, leading to high accuracy and precision. nih.gov

Matrix-Matched Calibration: When a blank matrix (a sample free of the analyte) is available, calibration standards can be prepared by spiking the analyte into the blank matrix extract. nih.gov This approach helps to compensate for matrix effects because the standards and the unknown samples are affected in the same way. nih.gov

The evaluation of matrix effects is a critical component of method validation, often assessed by comparing the analytical response of an analyte in a pure solvent to its response when spiked into a post-extraction sample matrix. nih.govnih.gov

Pharmacological and Mechanistic Investigations of O Desmethyl Sulfadoxine

In Vitro Receptor Binding and Enzyme Inhibition Studies

O-Desmethyl Sulfadoxine (B1681781) is a metabolite of the long-acting sulfonamide, Sulfadoxine. The pharmacological activity of sulfonamides is intrinsically linked to their structural similarity to para-aminobenzoic acid (pABA). This structural mimicry allows them to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase (DHPS). The core pharmacophore responsible for this activity is the 4-aminobenzenesulfonamide group.

The primary molecular target for Sulfadoxine and, by extension, its active metabolites, is dihydropteroate synthetase (DHPS), a critical enzyme in the folate biosynthesis pathway of various microorganisms, including the malaria parasite Plasmodium falciparum. youtube.comdrugbank.com This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it vital for the organism's survival. youtube.com

Sulfonamides exert their effect by competing with the enzyme's natural substrate, pABA. drugbank.com By binding to the pABA site on DHPS, they prevent the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP), thereby halting the production of 7,8-dihydropteroate and disrupting the entire folate synthesis cascade.

DHPS GenotypeDescriptionSulfadoxine IC50 (nM)Inferred Resistance Level
Wild-TypeNo resistance-associated mutations<3000Sensitive
Mutant (e.g., A437G)Single mutation associated with resistance>3000Resistant
Double/Triple MutantMultiple resistance-associated mutations>>3000Highly Resistant

Evaluating off-target interactions is a critical aspect of pharmacological investigation to understand the broader biological effects of a compound beyond its intended therapeutic target. These interactions can lead to unforeseen side effects or provide opportunities for drug repurposing. The assessment of off-target profiles is typically conducted through a combination of computational (in silico) prediction and experimental screening. nih.gov

In silico methods use computational models and large biological databases to predict potential interactions between a small molecule and a wide array of proteins. nih.gov Experimental approaches often involve screening the compound against a panel of known receptors, enzymes, and ion channels to identify unintended binding events.

For the sulfonamide class of drugs, off-target effects have been identified. For example, some sulfonamides have been shown to interact with eukaryotic enzymes like sepiapterin (B94604) reductase, which could potentially impact neurotransmitter synthesis. researchgate.net However, specific studies detailing a broad off-target screening panel for O-Desmethyl Sulfadoxine are not available in the reviewed literature. Such an investigation would be necessary to fully characterize its molecular interaction profile and predict any potential non-DHPS-mediated biological activities.

Cellular and Subcellular Interaction Mechanisms of Metabolites

For a drug or its metabolite to reach an intracellular target like DHPS, it must first permeate the cell membrane. The ability of a molecule to cross this lipid barrier is largely dependent on its physicochemical properties, such as size, charge, and lipophilicity. Cellular models, particularly using cell lines like Caco-2 or Madin-Darby Canine Kidney (MDCK) cells, are standard in vitro tools for assessing the permeability of compounds. pharmaron.com These assays measure the rate at which a compound moves across a monolayer of cells, yielding an apparent permeability coefficient (Papp). pharmaron.com

The metabolic conversion of Sulfadoxine to this compound involves the removal of a methyl group, which is replaced by a hydroxyl group. This transformation typically increases the polarity of the molecule. Generally, an increase in polarity can lead to lower passive diffusion across cell membranes. Therefore, it is plausible that this compound may have a different permeability profile than its parent compound. Without direct experimental data for this compound, its precise rate of cellular uptake remains unquantified.

Apparent Permeability (Papp) Value (x 10-6 cm/s)Permeability ClassificationGeneral Interpretation
<1.0LowPoor absorption and permeation potential
1.0 - 10.0ModerateIntermediate absorption and permeation
>10.0HighExcellent absorption and permeation potential

Note: This table presents a general classification scheme for permeability based on in vitro Caco-2 cell models. Specific values for this compound are not available. pharmaron.com

The subcellular localization of a drug is fundamentally linked to its mechanism of action. For compounds targeting non-surface-level components, accumulation within the correct cellular compartment is a prerequisite for activity. In the case of sulfonamides targeting pathogens like bacteria or protozoa, the enzyme DHPS is located in the cytoplasm.

Therefore, for this compound to exert any inhibitory effect on DHPS, it must be capable of crossing the pathogen's cell membrane and accumulating in the cytoplasm. While specific imaging or fractionation studies to visualize the intracellular distribution of this compound have not been identified in the literature, its localization within the cytoplasm can be inferred from the known location of its molecular target. Its ability to reach this compartment would be a key determinant of its residual pharmacological activity.

Preclinical Models for Mechanistic Elucidation of this compound Biotransformation

Preclinical animal models are essential for confirming the metabolic pathways of xenobiotics. While the existence of this compound implies an O-demethylation pathway, specific studies confirming this pathway for sulfadoxine in common animal models are not extensively detailed in the reviewed literature. However, studies in various animal species have confirmed other significant biotransformation pathways for sulfadoxine and related sulfonamides.

N-acetylation is a well-documented metabolic route. A study in horses identified N-acetylated sulfadoxine as a metabolite following intravenous administration researchgate.net. This pathway is significant as acetylation can alter the biological activity and solubility of the drug. For instance, the N4-acetyl metabolites of some sulfonamides are known to be microbiologically inactive nih.gov. In addition to acetylation, glucuronidation and conjugation are recognized metabolic pathways for sulfadoxine in the liver nih.gov.

The following table summarizes findings on sulfadoxine metabolism from preclinical animal models.

Animal ModelMetabolic Pathway ConfirmedIdentified Metabolite(s)Reference
HorseN-AcetylationN-acetylated sulfadoxine researchgate.net
General (unspecified)Conjugation, Acetylation, GlucuronidationNot specified nih.gov

Understanding the excretion pathways of metabolites is crucial for determining their half-life and potential for accumulation. Studies have shown that sulfadoxine and its metabolites are primarily eliminated from the body via the kidneys nih.govyoutube.com. A significant portion of sulfadoxine undergoes limited Phase II metabolism into more water-soluble forms, such as acetylated and glucuronidated metabolites, to facilitate urinary excretion researchgate.netnih.gov.

In one study, it was noted that the acetylated form of sulfadoxine is excreted mainly in the urine, with a smaller fraction being eliminated through the stool researchgate.netnih.gov. The efficient renal clearance of these metabolites prevents their accumulation in the body.

The table below details the known excretion pathways for sulfadoxine metabolites in experimental animals.

Metabolite TypePrimary Excretion RouteSecondary Excretion RouteReference
Acetylated MetabolitesUrine (Renal)Stool (Fecal) researchgate.netnih.gov
Glucuronidated MetabolitesUrine (Renal)Not specified researchgate.netnih.gov

Isolated organ systems, such as the perfused liver, provide a valuable ex vivo model to study drug metabolism in a controlled environment, free from the systemic complexities of a whole organism. The liver is the primary site of metabolism for sulfadoxine nih.govyoutube.com. Studies utilizing the isolated perfused rat liver have been employed to investigate the hepatic biotransformation of sulfadoxine nih.gov. These investigations have confirmed that the liver is responsible for key metabolic reactions including conjugation, acetylation, and glucuronidation of the parent compound nih.gov. While these studies confirm the liver's central role in metabolizing sulfadoxine, specific investigations using isolated organ systems to detail the O-demethylation pathway leading to the formation of this compound have not been identified in the reviewed literature.

Environmental Occurrence and Fate of O Desmethyl Sulfadoxine

Detection and Quantification in Environmental Compartments

The detection of O-Desmethyl Sulfadoxine (B1681781) in the environment is indicative of the widespread use of its parent compound, sulfadoxine, and the subsequent excretion of its metabolites. Advanced analytical techniques are crucial for the quantification of this compound, which often exists at trace levels.

While specific quantitative data for O-Desmethyl Sulfadoxine in various water systems remains limited in readily available literature, the occurrence of sulfadoxine and other sulfonamide metabolites suggests its likely presence. Studies have frequently detected the parent compound, sulfadoxine, in hospital wastewater, effluent-receiving waters, and even in drinking water sources like boreholes and sachet water. For instance, in a study in Ghana, sulfadoxine was found in boreholes at a mean concentration of 0.81 ± 0.35 mg/L and in sachet water at 1.42 ± 0.00 mg/L d-nb.info. The presence of the parent compound strongly implies the co-occurrence of its metabolites, including this compound, in these water bodies.

The complexity of wastewater matrices requires sophisticated analytical methods, such as liquid chromatography coupled with mass spectrometry (LC-MS/MS), to accurately detect and quantify pharmaceutical metabolites mdpi.commdpi.com. Research on other sulfonamide metabolites has shown that their environmental levels can be comparable to their parent compounds, highlighting the importance of including them in environmental monitoring programs nih.gov.

Interactive Data Table: Detection of Sulfadoxine in Water Systems This table summarizes findings on the parent compound, suggesting the potential presence of this compound.

Water Source Location Mean Concentration (mg/L) Detection Frequency
Boreholes Sefwi Wiawso, Ghana 0.81 ± 0.35 20.00%
Sachet Water Sefwi Wiawso, Ghana 1.42 ± 0.00 20.00%

The accumulation of pharmaceutical compounds in soil and sediment is a significant concern, particularly in agricultural areas where biosolids or treated wastewater are used for irrigation. While direct detection data for this compound in soil and sediment is scarce, studies on the fate of sulfadoxine and other sulfonamides indicate that these compounds and their metabolites can persist in the terrestrial environment.

The physicochemical properties of this compound, such as its polarity and potential for sorption to soil particles, will influence its mobility and persistence. Analytical methods for extracting and quantifying such compounds from complex solid matrices typically involve accelerated solvent extraction followed by solid-phase extraction and LC-MS/MS analysis mdpi.com. The lack of specific data for this compound underscores the need for further research in this area to understand its accumulation potential and long-term impact on soil ecosystems.

Agricultural runoff is a primary pathway for the transport of contaminants from terrestrial to aquatic environments. The use of sulfadoxine in livestock and the application of manure or biosolids as fertilizer can lead to the introduction of both the parent drug and its metabolites, including this compound, into agricultural soils. Subsequent rainfall or irrigation can then mobilize these compounds into nearby water bodies.

Environmental Degradation Pathways

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including photodegradation and biodegradation. Understanding these pathways is essential for predicting its environmental fate and potential for long-range transport.

Photodegradation, or the breakdown of compounds by light, can be a significant removal mechanism for pharmaceuticals in sunlit surface waters. Studies on the parent compound, sulfadoxine, have shown that it is susceptible to photodegradation. For example, in seawater, 90% of sulfadoxine was photodegraded within 12 hours nih.gov. The photodegradation of sulfonamides can proceed through various mechanisms, including cleavage of the sulfanilamide (B372717) bond and transformations of the aromatic rings.

While specific research on the photodegradation of this compound is limited, it is expected to undergo similar photochemical transformations as its parent compound and other related sulfonamides. The products of photodegradation can be numerous and may sometimes be more toxic than the original compound. The identification of these products is crucial for a complete environmental risk assessment and often requires advanced analytical techniques like high-resolution mass spectrometry nih.gov.

Biodegradation, the breakdown of organic substances by microorganisms, is a key process in the natural attenuation of pharmaceutical contaminants in both aquatic and terrestrial environments. The rate and extent of biodegradation depend on various factors, including the chemical structure of the compound, the microbial community present, and environmental conditions such as temperature and nutrient availability.

Studies on sulfadoxine have shown that it can be biodegraded by certain bacterial strains, although the process can be slow. For instance, only 52% of sulfadoxine was removed through microbial degradation over two weeks in a seawater study nih.gov. The biodegradation of sulfonamides can involve processes such as hydroxylation, demethylation, and cleavage of the molecular structure nih.gov. It is plausible that this compound, being a metabolite, is already partially transformed and may be more readily biodegradable than its parent compound, though specific research is needed to confirm this. The presence of other organic matter can also influence the biodegradation of sulfonamides, with some microorganisms utilizing them as a co-metabolic carbon source researchgate.net.

Chemical Transformation and Hydrolysis in Environmental Media

The environmental persistence of a pharmaceutical metabolite is determined by its susceptibility to various transformation and degradation processes. For this compound, specific data on its environmental transformation rates and pathways are scarce. However, the behavior of its parent compound, Sulfadoxine, and other sulfonamides can provide insights into its likely fate.

Chemical transformation processes relevant to sulfonamides in the environment include photolysis (degradation by sunlight), hydrolysis (reaction with water), and biodegradation by microorganisms. Sulfonamides have been shown to persist in soil for months. unipd.it Hydrolysis can be a significant degradation pathway for some pharmaceuticals, with the rate of transformation being dependent on factors like pH and temperature. wur.nl

Studies on the advanced oxidation processes of Sulfadoxine have identified several transformation products, primarily formed through hydroxylation, where a hydroxyl group is added to the molecule. mdpi.com While these studies focus on the degradation of the parent drug, they indicate the types of chemical reactions that metabolites like this compound could potentially undergo in the environment. The stability of the molecule's core structure will largely dictate its persistence and the nature of its transformation products.

Ecological Exposure and Potential for Bioaccumulation

Ecological exposure concerns the extent to which ecosystems, and the organisms within them, come into contact with a substance. A key aspect of this is the potential for the substance to bioaccumulate, which is the net uptake of a chemical by an organism from all exposure routes, including water, food, and sediment.

There is no specific research available on the bioaccumulation potential of this compound. However, studies on related sulfonamides indicate a generally low potential for bioaccumulation in aquatic organisms. nih.govnih.gov The bioconcentration factor (BCF), which measures uptake from water alone, and the bioaccumulation factor (BAF), which includes all routes of exposure, are key indicators. For the sulfonamide sulfadiazine (B1682646), a low BCF of 20 L·kg⁻¹ was calculated in the fish species Astyanax bimaculatus. nih.gov This suggests that the substance is not significantly concentrated in the fish tissue from the surrounding water.

Another study investigating various pharmaceuticals in Taihu Lake, China, also indicated a low bioaccumulation potential for the compounds studied, with median BAFs ranging from 19 to 2008 L/kg. nih.gov The potential for a compound to bioaccumulate is influenced by its physicochemical properties, such as its octanol-water partition coefficient (log Kow), which describes its lipophilicity or tendency to associate with fatty tissues.

Table 1: Bioaccumulation Factors for Sulfonamides and Other Pharmaceuticals in Aquatic Organisms

CompoundOrganismBAF/BCF (L/kg)Study Location / TypeReference
SulfadiazineLambari Fish (Astyanax bimaculatus)BCF: 20Laboratory Study nih.gov
Sulfamethoxazole (B1682508)FishBAF: 19-2008 (median range for multiple pharmaceuticals)Taihu Lake, China (Field) nih.gov
TrimethoprimFishBAF: 19-2008 (median range for multiple pharmaceuticals)Taihu Lake, China (Field) nih.gov

Uptake by Non-Target Organisms (e.g., plants, aquatic invertebrates)

Pharmaceuticals and their metabolites present in soil and water can be taken up by non-target organisms, representing a potential route of entry into the food web.

Plants: While no studies have specifically investigated the uptake of this compound by plants, extensive research has demonstrated that various crops can absorb its parent class of antibiotics, the sulfonamides, from contaminated soil and water. cas.cnnih.gov The uptake primarily occurs through the roots, and accumulation is often highest in root tissues, with limited translocation to the shoots and leaves. researchgate.net For example, barley (Hordeum vulgare) seedlings were found to accumulate sulfadimethoxine (B1681780) and sulfamethazine (B1682506) in their roots, with bioconcentration factors of approximately 19 and 6, respectively. researchgate.net The ability of plants to take up these compounds suggests that phytoremediation could be a potential pathway for removing sulfonamides from the environment, but it also indicates a route for entry into the food chain. nih.gov

Table 2: Documented Uptake of Sulfonamide Antibiotics by Plants

Sulfonamide CompoundPlant SpeciesPrimary Accumulation SiteKey FindingReference
SulfadimethoxineBarley (Hordeum vulgare)RootsBioconcentration factor of ~19 in roots. researchgate.net
SulfamethazineBarley (Hordeum vulgare)RootsBioconcentration factor of ~6 in roots. researchgate.net
SulfamethazineMaize, LettuceRoots and other tissuesPlants can take up sulfamethazine from manure-amended soil. researchgate.net
SulfadiazineWinter WheatRoots and LeavesRadiolabeled sulfadiazine was identified in both roots and leaves. researchgate.net

Aquatic Invertebrates: Aquatic invertebrates can be exposed to waterborne contaminants and play a critical role in transferring substances through the food web. Studies have shown that benthic (bottom-dwelling) invertebrates, such as snails and waterlice, can accumulate higher concentrations of some pharmaceuticals compared to organisms at higher trophic levels. diva-portal.org Zoobenthos have also been observed to contain higher concentrations of pharmaceuticals than plankton or fish muscle. nih.gov This suggests that this compound, if present in aquatic systems, could be taken up by these organisms.

Environmental Impact Assessment Methodologies for Metabolites

Regulatory agencies worldwide require an Environmental Risk Assessment (ERA) for new pharmaceuticals to evaluate their potential impact on the environment. labcorp.comadcreview.com These assessments include methodologies specifically for evaluating the metabolites of the active pharmaceutical ingredient.

Predictive Modeling of Environmental Concentrations

A foundational step in any ERA is to estimate the concentration of the substance that is likely to be found in the environment. This is done using predictive models to calculate a Predicted Environmental Concentration (PEC). researchgate.net The PEC for surface water is a key parameter and is typically calculated using a formula that incorporates data on the amount of the drug used, the excretion rate of the parent drug and its metabolites, the removal efficiency in wastewater treatment plants (WWTPs), and the dilution factor of the receiving water body. nih.gov

For metabolites, their formation rate is a critical input parameter. However, as a conservative, worst-case first step, regulatory guidelines often employ a "total residue" approach. labcorp.com This approach assumes that 100% of the administered dose enters the environment as the parent compound, which can overestimate the initial PEC but ensures a high level of protection. If this initial calculation indicates a potential risk, a more refined PEC can be calculated that considers the specific amounts of parent drug and major metabolites excreted. nih.govoup.com

Table 3: Key Parameters in a Standard Predicted Environmental Concentration (PEC) Model for Surface Water

ParameterDescriptionRelevance to Metabolites
Usage Data The total mass of the active pharmaceutical ingredient sold or consumed in a specific region per year.The starting point for the calculation, representing the total environmental load.
Excretion Factor The percentage of the administered dose that is excreted as the parent compound and its metabolites.Crucial for determining the initial amount of metabolite entering the sewage system.
WWTP Removal Rate The efficiency with which a wastewater treatment plant removes the substance from sewage.A key factor in determining the concentration in the final effluent released to surface water. Data is often limited for specific metabolites.
Wastewater per Capita The average daily volume of wastewater produced per person.Used to calculate the initial concentration in raw sewage.
Dilution Factor The degree to which the WWTP effluent is diluted by the receiving river or water body.Determines the final predicted concentration in the aquatic environment.

Risk Assessment Frameworks for Metabolites in the Environment (excluding specific ecotoxicity data)

Regulatory frameworks, such as those from the European Medicines Agency (EMA), use a phased, stepwise approach for the ERA. labcorp.compqegroup.com

Phase I: Exposure Assessment: This phase begins with the calculation of the PEC for surface water. If the PEC is below a specific action limit (e.g., 0.01 µg/L according to EMA guidelines), the drug is considered unlikely to pose a significant risk to the environment, and further testing may not be required. oup.com

Phase II: Effect Assessment: If the PEC exceeds the action limit, a more detailed Phase II assessment is triggered. This phase evaluates the substance's persistence, potential for bioaccumulation, and toxicity (PBT).

Metabolites are explicitly considered within this framework. According to EMA guidelines, if the initial risk assessment using the total residue approach identifies a potential concern, a full Phase II risk assessment is required for each metabolite that constitutes 10% or more of the administered dose. nih.govregulatoryrapporteur.org The risk is then characterized by calculating a Risk Quotient (RQ), which is the ratio of the PEC to the Predicted No-Effect Concentration (PNEC). An RQ greater than 1 suggests a potential risk to the environment, which may trigger further investigation or risk mitigation measures. oup.com The framework is designed to be precautionary, ensuring that metabolites with the potential to be environmentally significant are appropriately evaluated.

Future Directions and Research Gaps in O Desmethyl Sulfadoxine Studies

Advanced Computational Approaches for Metabolite Prediction and Characterization

The prediction and characterization of drug metabolites are increasingly benefiting from computational, or in silico, models, which offer a cost-effective and time-efficient alternative to traditional experimental approaches. nih.govcam.ac.uk These methods are instrumental in early-stage drug discovery and development, helping to anticipate the metabolic fate of new chemical entities. nih.gov

The O-demethylation of sulfadoxine (B1681781) to form O-Desmethyl Sulfadoxine is a critical metabolic pathway. In silico models are being developed to predict such specific biotransformations. These models often use rule-based systems or machine learning algorithms that analyze the chemical structure of a parent drug to identify potential sites of metabolism. nih.gov For O-demethylation, these models would assess the lability of the methoxy (B1213986) group on the pyrimidine (B1678525) ring of sulfadoxine, considering factors like electronic effects and steric hindrance. The goal is to create predictive models that can accurately forecast the likelihood and potential rate of O-demethylation for sulfadoxine and other related sulfonamides. The synergistic use of computational and experimental methods is proving to be a powerful strategy in elucidating metabolic pathways. nih.govacs.org

Software packages such as Meteor, MetaSite, and StarDrop are examples of tools used for metabolite prediction, each with its own set of algorithms and predictive strengths. researchgate.net The application of these tools to sulfadoxine could provide valuable insights into its metabolic profile, including the formation of this compound.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or a specific property. nih.gov In the context of this compound, QSAR studies can be employed to predict various properties of this metabolite, including its potential biological activity, toxicity, and pharmacokinetic characteristics.

QSAR models are built by analyzing a dataset of compounds with known properties and identifying molecular descriptors that are predictive of those properties. mdpi.com For this compound, descriptors such as lipophilicity, electronic properties, and steric parameters could be correlated with its potential to interact with biological targets or its rate of elimination. nih.gov Such models can guide the synthesis of new sulfonamide derivatives with improved metabolic profiles. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Sulfonamides

Descriptor CategorySpecific Descriptor ExamplesRelevance to Metabolite Properties
Electronic pKa, Dipole Moment, ELUMOInfluences ionization state, receptor binding, and reactivity. mdpi.comnih.gov
Lipophilic logP, ΔRmAffects membrane permeability, protein binding, and distribution. nih.gov
Steric Molecular Weight, Molar Refractivity, ESImpacts enzyme-substrate fit and accessibility of metabolic sites. nih.gov

Development of Novel Analytical Probes and Reference Standards for Metabolites

The accurate detection and quantification of metabolites like this compound in biological matrices are fundamental to metabolic studies. This requires the development of sensitive and specific analytical methods, which in turn rely on the availability of high-purity reference standards and novel analytical probes.

The synthesis and certification of this compound as a reference standard are critical first steps. aquigenbio.comsynzeal.com These standards are essential for the validation of analytical methods, ensuring the accuracy and reproducibility of experimental results. Several suppliers offer this compound for research purposes. chromatoscientific.comveeprho.compharmaffiliates.comsimsonpharma.comclearsynth.com

The development of novel analytical probes, such as fluorescently labeled derivatives or specific antibodies, could enable more sensitive and selective detection of this compound. Techniques like high-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry are commonly used for the analysis of sulfonamides and their metabolites. nih.govusda.gov The availability of pure reference materials is crucial for method development and validation in these analytical techniques. usda.gov

Deeper Mechanistic Insights into Metabolite-Enzyme Interactions

Understanding the interactions between this compound and metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes, is key to comprehending its formation and subsequent metabolic fate. nih.govacs.org While the parent drug, sulfadoxine, is metabolized by these enzymes, the metabolite itself may also interact with them, potentially as a substrate or an inhibitor.

Mechanistic studies aim to elucidate the specific CYP isoforms involved in the O-demethylation of sulfadoxine and the potential for this compound to influence the activity of these enzymes. semanticscholar.org Such studies often involve in vitro assays with recombinant human CYP enzymes to determine kinetic parameters like Km and Vmax. A deeper understanding of these interactions is crucial for predicting potential drug-drug interactions. nih.gov Recent research has provided valuable insights into the biochemical activities of major enzyme families involved in bacterial processes, which can serve as a model for understanding similar interactions in human metabolism. nih.gov

Exploration of this compound in Omics Technologies (e.g., Metabolomics, Proteomics)

Omics technologies, such as metabolomics and proteomics, offer a systems-level view of the biochemical changes induced by a drug and its metabolites. nih.gov

Metabolomics can be used to obtain a global snapshot of all small-molecule metabolites in a biological sample. Untargeted metabolomics approaches can help in the discovery of novel metabolites of sulfadoxine, including secondary metabolites of this compound, and can provide insights into the broader metabolic pathways affected by the drug. nih.gov

Proteomics , the large-scale study of proteins, can identify changes in the expression levels of proteins, including metabolizing enzymes and drug transporters, in response to exposure to sulfadoxine and this compound. This can provide a more complete picture of the cellular response to the drug and its metabolite.

The integration of these omics datasets can provide a comprehensive understanding of the disposition and effects of this compound, moving beyond a single-target approach to a more holistic view of its biological impact.

Emerging Research Questions in Sulfonamide Metabolite Science

The study of sulfonamide metabolites like this compound continues to evolve, with several emerging research questions that will shape future investigations:

Polymorphisms in Metabolizing Enzymes: How do genetic variations in CYP enzymes and other drug-metabolizing enzymes affect the rate of formation and clearance of this compound, and what are the clinical implications of these variations?

Metabolite-Induced Idiosyncratic Reactions: What is the role of this compound and other sulfonamide metabolites in idiosyncratic adverse drug reactions, and what are the underlying mechanisms?

Impact on the Microbiome: How does this compound affect the composition and function of the gut microbiome, and does the microbiome, in turn, influence the metabolism of sulfadoxine?

Environmental Fate and Ecotoxicology: What is the environmental persistence of this compound, and what are its potential ecotoxicological effects on non-target organisms?

Development of More Predictive In Vitro Models: Can advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems, better predict the in vivo metabolism and potential toxicity of sulfonamides and their metabolites?

Addressing these questions will be crucial for advancing the science of sulfonamide metabolites and ensuring the safe and effective use of this important class of drugs.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing O-Desmethyl Sulfadoxine, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves demethylation of sulfadoxine using enzymatic or chemical methods. Characterization requires HPLC for purity assessment, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight verification. Purity standards (≥95%) should align with pharmacopeial guidelines. Safety protocols, such as handling under fume hoods and using PPE (gloves, lab coats), are critical due to the compound’s potential toxicity . Experimental details, including solvent systems and reaction conditions, must be thoroughly documented to ensure reproducibility .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices, and what validation parameters are essential?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key validation parameters include:

  • Linearity (R² ≥ 0.99 over the expected concentration range).
  • Accuracy (85–115% recovery).
  • Precision (CV ≤ 15%).
  • Matrix effects (assessed via post-column infusion).
    Cross-validation with HPLC-UV is recommended for method robustness. Full analytical protocols should be included in supplementary materials .

Q. How does pH and temperature affect the stability of this compound in solution?

  • Methodological Answer : Stability studies should follow ICH Q1A guidelines :

  • Test solutions at pH 1.2 (gastric), 6.8 (intestinal), and 7.4 (blood) under controlled temperatures (4°C, 25°C, 40°C).
  • Use UV-spectroscopy or HPLC to monitor degradation over time (e.g., 0, 7, 14, 30 days).
  • Calculate degradation kinetics (e.g., first-order rate constants). Report deviations ≥10% from initial concentrations as significant .

Advanced Research Questions

Q. What molecular mechanisms underlie the metabolic conversion of sulfadoxine to this compound, and how do genetic polymorphisms in CYP450 enzymes influence this pathway?

  • Methodological Answer : Use in vitro cytochrome P450 (CYP) assays with human liver microsomes to identify responsible isoforms (e.g., CYP2C9). Employ kinetic analyses (Km, Vmax) and inhibitor studies (e.g., sulfaphenazole for CYP2C9). Genotype-phenotype correlations require PCR-based sequencing of CYP alleles in clinical cohorts. Contradictory data on metabolic rates may arise from ethnic variability in CYP2C9*2/*3 polymorphisms, necessitating stratified analysis .

Q. How do pharmacokinetic (PK) interactions between this compound and antimalarial partners (e.g., pyrimethamine) impact therapeutic efficacy and resistance development?

  • Methodological Answer : Conduct PK/PD modeling in animal models or clinical trials:

  • Measure plasma concentrations via LC-MS/MS at multiple timepoints.
  • Calculate AUC, Cmax, and half-life.
  • Correlate PK parameters with in vivo efficacy (e.g., parasite clearance time) and in vitro resistance thresholds (IC₅₀ shifts). Conflicting efficacy data may stem from variable drug ratios or adherence; meta-analyses using PRISMA guidelines can resolve discrepancies .

Q. What genomic and proteomic markers are associated with Plasmodium falciparum resistance to this compound, and how can these be systematically validated?

  • Methodological Answer :

  • Perform whole-genome sequencing of resistant strains to identify mutations (e.g., dhps A581G).
  • Validate via CRISPR-Cas9 gene editing in wild-type parasites.
  • Use proteomic profiling (2D gel electrophoresis or LC-MS/MS) to assess overexpression of detoxification enzymes.
    Contradictions in resistance markers often arise from regional strain diversity; cross-study comparisons require standardized MIC assays and WHO-endorsed protocols .

Q. How can contradictions in clinical trial data on this compound’s efficacy be resolved through advanced statistical approaches?

  • Methodological Answer : Apply Bayesian meta-analysis to harmonize heterogeneous datasets. Key steps:

  • Stratify data by covariates (e.g., patient age, geographic region).
  • Use random-effects models to account for between-study variance.
  • Perform sensitivity analyses to exclude outliers.
    Transparent reporting of funnel plots and Egger’s test is critical to detect publication bias .

Methodological Frameworks

  • For Experimental Design : Use PICO (Population: malaria patients; Intervention: this compound; Comparison: standard therapy; Outcome: parasite clearance) to structure hypotheses .
  • For Data Contradictions : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.